(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3/t10-/m0/s1 |
InChI Key |
BVGIYKRHRXZGIO-JTQLQIEISA-N |
Isomeric SMILES |
CN1C[C@@H](C2=C(C1)C(=CC=C2)O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The reaction proceeds through:
- Iminium ion formation : Protonation of the aldehyde carbonyl facilitates nucleophilic attack by the amine.
- Cyclization : Electrophilic aromatic substitution forms the tetrahydroisoquinoline core.
- Rearomatization : Acid-catalyzed dehydration restores aromaticity in the benzene ring.
For (R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, the stereochemistry at C4 arises from the conformation of the intermediate iminium ion. Computational studies suggest that the (R)-configuration is favored due to reduced steric hindrance in the transition state when using bulky aldehydes.
Synthetic Protocol (Adapted from Ref)
Materials :
- N-Methyldopamine hydrochloride (1.0 equiv)
- Aldehyde (1.2 equiv)
- Potassium phosphate buffer (pH 6.0, 0.1 M)/acetonitrile (1:1 v/v)
Procedure :
- Dissolve N-methyldopamine hydrochloride and aldehyde in the buffer/acetonitrile mixture.
- Stir at 50°C for 12 hours under nitrogen.
- Extract with dichloromethane (3 × 20 mL), dry over Na2SO4, and concentrate.
- Purify via preparative HPLC (C18 column, gradient: 5–35% acetonitrile in 0.1% formic acid over 30 min).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 50°C | +32% vs 25°C |
| pH | 6.0 | +41% vs pH 4 |
| Solvent Ratio | 1:1 ACN/buffer | +28% vs 2:1 |
This method typically achieves 60–75% yield for racemic product, with enantiomeric excess (ee) dependent on chiral induction strategies.
Enantioselective Synthesis Strategies
Chiral Auxiliary Approach
Incorporating a menthol-derived chiral auxiliary at the amine nitrogen prior to cyclization enables diastereoselective formation. After Pictet-Spengler reaction, the auxiliary is removed via hydrogenolysis:
$$ \text{Aux-NH-CH}2\text{-Ar} + \text{RCHO} \xrightarrow{\text{H}^+} \text{Aux-THIQ} \xrightarrow{\text{H}2/Pd} \text{(R)-THIQ} $$
Reported ee values exceed 90% using (-)-8-phenylmenthol auxiliaries, though the method adds three synthetic steps.
Organocatalytic Asymmetric Induction
Proline-derived catalysts (20 mol%) in DMF at -20°C induce enantioselectivity during iminium formation:
$$ \text{ee} = 84\%\, (R), \text{TOF} = 12\,\text{h}^{-1}, \text{Yield} = 68\% $$
Resolution of Racemic Mixtures
When synthetic methods produce racemic material, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves >99% ee:
Conditions :
- Substrate: Racemic THIQ (100 mM in MTBE)
- Acyl donor: Vinyl acetate (2.0 equiv)
- Enzyme loading: 20 mg/mL
- Conversion: 48% at 24 h (kinetic resolution)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Natural Isolation | <0.01 | 100 | Low | 950 |
| Pictet-Spengler | 65–75 | 0 | High | 120 |
| Chiral Auxiliary | 55–60 | 90–95 | Medium | 340 |
| Organocatalysis | 60–68 | 80–85 | Medium | 410 |
| Enzymatic Resolution | 40–48 | >99 | High | 280 |
Industrial-Scale Production Challenges
- Regioselectivity : Competing formation of 1-methyl vs 3-methyl isomers requires careful control of reaction kinetics.
- Oxidative Stability : The catechol moiety necessitates inert atmosphere processing to prevent quinone formation.
- Crystallization : The compound’s high polarity complicates final purification; antisolvent crystallization with tert-butyl methyl ether provides best results (85% recovery).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydro derivatives .
Scientific Research Applications
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Applications
This compound , also known as (4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol, is a synthetic compound with potential biological activities, warranting further investigation. It belongs to the tetrahydroisoquinoline class and features a fused isoquinoline structure with hydroxyl groups at the 4 and 8 positions.
Medicinal Chemistry Applications
- Neuroprotective Properties Studies suggest that this compound exhibits significant biological activities, particularly as a neuroprotectant.
- Neurotransmitter Modulation Research indicates that related compounds in the tetrahydroisoquinoline family can modulate neurotransmitter systems and exhibit antioxidant properties, suggesting potential applications in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.
- Monoamine Oxidase Inhibition Research has demonstrated that 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters like dopamine and serotonin, which is particularly relevant in neurodegenerative diseases where neurotransmitter depletion is a significant concern.
Relevant compounds with structural similarities :
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Enhanced neuroprotective effects |
| Salsolinol | Hydroxyl group at position 1 | Associated with addiction mechanisms |
| 1-Benzyltetrahydroisoquinoline | Benzyl group substitution | Potential antitumor activity |
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity and affecting the downstream pathways involved in neurotransmitter synthesis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Phenylephrine-Related Degradation Products
a) 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
- Structure : Differs by the addition of a 5-(hydroxymethyl)furyl group at position 1.
- Role : Degradation product of phenylephrine in cold medicine formulations .
- Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.3 g/mol) .
- Key Contrast : The furyl substituent increases molecular weight by ~96 g/mol compared to the parent compound, likely altering solubility and reactivity .
b) Phenylephrine Related Compound G
- Structure : (R)-N-(2-Hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylglycine (MW: 225.24 g/mol) .
- Role: Another USP-recognized impurity, formed via glycine conjugation during synthesis .
- Key Contrast: Lacks the tetrahydroisoquinoline backbone, instead featuring a glycine moiety, which reduces its topological polarity (TPSA: ~86 Ų vs. 43.7 Ų for the parent compound) .
Positional and Functional Isomers
a) (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- Structure : Hydroxyl groups at positions 4 and 6 instead of 4 and 6.
- Molecular Weight : 179.22 g/mol (same as the 4,8-diol) .
- Pharmacological Impact : The shifted hydroxyl group may alter target specificity; e.g., reduced affinity for NF-κB due to steric hindrance .
b) 1-(5-(Hydroxymethyl)furan-2-yl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
Salt Forms and Hydrates
a) (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate
- Molecular Formula: C₁₀H₁₃NO₂·HCl·H₂O (MW: 233.69 g/mol) .
- Role : USP reference standard (CAS: 1007885-60-0) for analytical testing .
- Key Contrast : The hydrochloride salt enhances stability and water solubility compared to the free base .
b) 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂ (MW: 215.68 g/mol) .
- Role: Used in impurity profiling; the absence of a hydrate reduces its molecular weight by ~18 g/mol compared to the 4,8-diol hydrochloride monohydrate .
Structural Analogs with Pharmacological Significance
a) MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Structure: Tetrahydroisoquinoline analog with a pyridine ring.
- Role : Neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons .
Q & A
Q. What are the key synthetic routes for (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, and how do reaction conditions influence stereochemical outcomes?
Synthesis typically involves Pictet-Spengler or Bischler-Napieralski cyclization, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis. For example, formaldehyde and acetic acid in trifluoroacetic acid (TFA) enable cyclization of precursor amines, while SiO₂/PPA (polyphosphoric acid) optimizes yield and regioselectivity . The (R)-configuration is stabilized by intramolecular hydrogen bonding during ring closure, as shown in studies on analogous tetrahydroisoquinolines .
Q. What analytical methods are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with phenylhexyl columns (e.g., Phenomenex Luna®) and UV detection at 220–280 nm is standard for assessing purity. Retention time comparisons against phenylephrine-related impurities (e.g., EP Impurity D) are critical for identification . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm stereochemistry and molecular weight (179.22 g/mol) .
Q. How are hydroxyl group positions (4,8-diol) verified experimentally?
X-ray crystallography is definitive but resource-intensive. Alternative methods include derivatization (e.g., acetylation) followed by mass spectrometry to confirm molecular weight shifts (+84 Da per hydroxyl group). Comparative NMR analysis with synthetic analogs lacking specific hydroxyls (e.g., 4,6-diol derivatives) can also resolve positional ambiguities .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S isomers) affect biological activity in receptor-binding assays?
The (R)-isomer exhibits enhanced affinity for adrenergic receptors compared to the (S)-isomer, as demonstrated in studies on phenylephrine impurities. Computational docking models suggest the (R)-configuration aligns hydroxyl groups with key hydrogen-bonding residues in receptor pockets, while the (S)-isomer disrupts this interaction . Validate via competitive binding assays using radiolabeled ligands (e.g., ³H-yohimbine) .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Contradictions often arise from polymorphic forms or pH-dependent degradation. For example, hydrochloride salts (e.g., MM0081.06) improve aqueous solubility but may decompose under alkaline conditions. Use dynamic light scattering (DLS) to monitor particle size changes and UPLC-MS to track degradation products like quinoline derivatives .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
Density functional theory (DFT) calculates oxidation potentials for hydroxyl groups, identifying likely sites for phase I metabolism (e.g., CYP450-mediated oxidation). Molecular dynamics simulations model interactions with hepatic enzymes, predicting metabolites like 8-O-glucuronides. Validate predictions via in vitro microsomal assays and LC-MS/MS .
Methodological Challenges
Q. How to optimize enantiomeric excess (ee) in asymmetric synthesis?
Chiral HPLC (e.g., Chiralpak® IA column) with polar organic mobile phases (acetonitrile/methanol) separates enantiomers. Kinetic resolution using lipases (e.g., Candida antarctica) improves ee by selectively acylating the undesired isomer. Reaction monitoring via circular dichroism (CD) spectroscopy ensures real-time stereochemical control .
Q. What protocols mitigate interference from isomeric impurities in bioactivity studies?
Employ orthogonal purification techniques: size-exclusion chromatography (SEC) removes polymeric byproducts, while reverse-phase HPLC isolates the target compound from diastereomers. Validate purity via 2D-NMR (HSQC, HMBC) to confirm absence of isomeric cross-peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
